5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride Desbenzyl donepezil hydrochloride is a metabolite of drug, donepezil hydrochloride. Donepezil hydrochloride is a neurocognition-enhancing drug prescribed especially to manage dementia during Alzheimer′s disease.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
An impurity of Donepezil.
Brand Name: Vulcanchem
CAS No.: 120013-39-0
VCID: VC21347978
InChI: InChI=1S/C17H23NO3.ClH/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2;/h9-11,13,18H,3-8H2,1-2H3;1H
SMILES: COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC.Cl
Molecular Formula: C17H23NO3·HCl
Molecular Weight: 325.8 g/mol

5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride

CAS No.: 120013-39-0

Cat. No.: VC21347978

Molecular Formula: C17H23NO3·HCl

Molecular Weight: 325.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride - 120013-39-0

Description Desbenzyl donepezil hydrochloride is a metabolite of drug, donepezil hydrochloride. Donepezil hydrochloride is a neurocognition-enhancing drug prescribed especially to manage dementia during Alzheimer′s disease.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
An impurity of Donepezil.
CAS No. 120013-39-0
Molecular Formula C17H23NO3·HCl
Molecular Weight 325.8 g/mol
IUPAC Name 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one;hydrochloride
Standard InChI InChI=1S/C17H23NO3.ClH/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2;/h9-11,13,18H,3-8H2,1-2H3;1H
Standard InChI Key WOZXDQQCMZIQEG-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC.Cl
Canonical SMILES COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC.Cl
Appearance Off-White to Pale Yellow Solid
Melting Point >245°C

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